2,4,6-Triphenylpyridine
Overview
Description
2,4,6-Triphenylpyridine is a compound that has been the subject of various studies due to its interesting chemical and physical properties. The crystal and molecular structures of this compound have been analyzed through X-ray analysis and compared with quantum-chemical calculations, indicating a preference for a disrotatory conformation . This compound is structurally related to other aromatic heterocycles, such as 2,4,6-triphenylphosphinine, and shows a remarkable difference in reactivity, as demonstrated by its lack of ortho-metalation when compared to its phosphinine counterpart .
Synthesis Analysis
The synthesis of 2,4,6-triphenylpyridine-related compounds has been explored in various contexts. For instance, a new triphenylpyridine-containing aromatic diamine monomer was synthesized and used to prepare a series of polyimides with excellent solubility and thermal stability . Additionally, 2,4,6-triphenylpyridinium salts have been used as intermediates in nucleophilic displacement reactions to produce 1-substituted 2,4,6-triphenylpyridinium cations, which can be displaced by a variety of nucleophiles . Furthermore, the synthesis of a substituted bipyridine ligand, tripbipy, involved the Suzuki coupling of 2,4,6-triisopropylphenyl boronic acid and 6,6'-dibromo-2,2'-bipyridine .
Molecular Structure Analysis
The molecular structure of 2,4,6-triphenylpyridine has been characterized by X-ray analysis and quantum-chemical calculations, revealing a preference for a disrotatory conformation . In related compounds, such as 2,6-diphenylpyridine-4-carboxylic acid, intermolecular hydrogen bonds and pi-pi stacking interactions are prominent features . The structure of 2,4-bis(2,5-dipropyloxyphenyl)-6-phenylpyridine also deviates from planarity, with significant interplanar angles between the benzene rings and the central pyridine ring .
Chemical Reactions Analysis
The reactivity of 2,4,6-triphenylpyridine and related compounds has been explored in various chemical reactions. Notably, 2,4,6-triphenylphosphinine undergoes C-H activation with Ir(III) and Rh(III), while 2,4,6-triphenylpyridine does not show any ortho-metalation, highlighting the differences in reactivity between these structurally similar compounds . Additionally, the synthesis of polyimides from a triphenylpyridine-containing monomer demonstrates the utility of this moiety in polymer chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4,6-triphenylpyridine and its derivatives have been extensively studied. Polyimides containing triphenylpyridine moieties exhibit excellent solubility, thermal stability, and mechanical properties . The crystal structure of 2,6-diphenylpyridine-4-carboxylic acid shows strong pi-pi stacking interactions, which are significant for the material's properties . The substituted bipyridine ligand tripbipy and its metal complexes have been characterized, revealing distorted tetrahedral metal centers and magnetic properties consistent with high spin configurations .
Scientific Research Applications
1. Synthesis of Highly Substituted Pyridines
- Application Summary: 2,4,6-Triphenylpyridine is used in the synthesis of highly substituted pyridines, which have a wide range of biological and pharmaceutical properties such as anti-convulsant, anesthetic, anti-malarial, vasodilator, anti-epileptic character . They are also used in agro-chemicals as pesticidal, fungicidal, and herbicidal .
- Methods of Application: A multicomponent reaction of acetophenones, aldehydes, and ammonium acetate using activated Fuller’s earth as an effective and reusable heterogeneous catalyst is described . The reaction is performed under solvent-free conditions .
- Results or Outcomes: The method provides a simple, efficient, and green method of preparation for the synthesis of highly substituted pyridines. The advantages of the present protocol include simple procedure with an easy workup procedure, mild reaction conditions, and high yields of the products .
2. Emission of 2,4,6-Triphenylpyridine-Functionalized Polytyrosine
- Application Summary: 2,4,6-Triphenylpyridine-functionalized polytyrosine (Pyridine-PTyr) was synthesized by living ring-opening polymerization where 2,6-bis (4-aminophenyl)-4-phenylpyridine (Pyridine-NH2) was the initiator . The photophysical characteristics of Pyridine-NH2 and Pyridine-PTyr were elucidated via UV-vis absorption and photoluminescence spectra .
- Methods of Application: The synthesis was achieved by living ring-opening polymerization where 2,6-bis (4-aminophenyl)-4-phenylpyridine (Pyridine-NH2) was the initiator .
Safety And Hazards
Future Directions
2,4,6-Triphenylpyridine is a key building block to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . Therefore, the development of more simple and efficient protocols for its synthesis is still in demand .
properties
IUPAC Name |
2,4,6-triphenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZHWQQBYDFNTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206730 | |
Record name | Pyridine, 2,4,6-triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triphenylpyridine | |
CAS RN |
580-35-8 | |
Record name | Pyridine, 2,4,6-triphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 580-35-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2245 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2,4,6-triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Triphenylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.